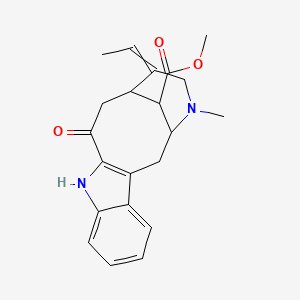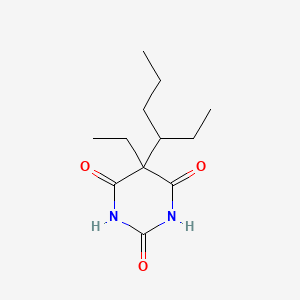
Tetrabarbital
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabarbital is a member of barbiturates.
科学的研究の応用
1. Effects on Brain Cells in Drug Dependency
Tetrabarbital, specifically tetrandrine, shows effectiveness in reducing withdrawal symptoms in phenobarbital-dependent rats. It restores histopathological changes in a dose-dependent manner and may inhibit apoptosis in addicted rats through the regulation of Bcl-2 and Bax protein levels (Han et al., 2015).
2. Interaction with Serotonergic System
Tetrandrine, a component of Tetrabarbital, was found to potentiate the hypnotic effect of pentobarbital, a related barbiturate, by interacting with the serotonergic system in mice. This finding suggests that tetrandrine could enhance the effects of barbiturates through serotonin pathways (Zhao et al., 2004).
3. Mechanism of Action in Epilepsy Treatment
Understanding the action mechanism of barbiturates like phenobarbital, closely related to Tetrabarbital, is crucial for epilepsy treatment. These drugs prolong and potentiate the action of GABA on GABAA receptors and at higher concentrations, directly activate the receptors. This insight is critical for the development of new therapeutic agents (Löscher & Rogawski, 2012).
4. Role in Treating Acute Intoxication
Phenobarbital, a barbiturate like Tetrabarbital, has been used effectively to treat patients with central nervous system lesions caused by acute intoxication. It plays a significant role in controlling symptoms and improving treatment outcomes (Yan, 2005).
5. Hepatic Drug Metabolism Induction
Phenobarbital's induction of hepatic drug metabolism is a critical area of study. It targets phosphorylation of the constitutive androstane receptor in the liver, providing insights into drug metabolism and disposition (Negishi, 2017).
6. Impact on Hepatocytes and Liver Slices
Studies on hepatocytes and liver slices as in vitro test systems for predicting in vivo gene expression changes in response to compounds like phenobarbital offer valuable insights for drug development and toxicity testing (Jessen et al., 2003).
特性
CAS番号 |
76-23-3 |
|---|---|
製品名 |
Tetrabarbital |
分子式 |
C12H20N2O3 |
分子量 |
240.3 g/mol |
IUPAC名 |
5-ethyl-5-hexan-3-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-4-7-8(5-2)12(6-3)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17) |
InChIキー |
ZLUNGGZJSQDFPH-UHFFFAOYSA-N |
SMILES |
CCCC(CC)C1(C(=O)NC(=O)NC1=O)CC |
正規SMILES |
CCCC(CC)C1(C(=O)NC(=O)NC1=O)CC |
その他のCAS番号 |
76-23-3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



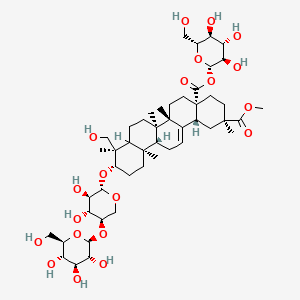
![7-[3-[(4-Azido-3-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1212110.png)
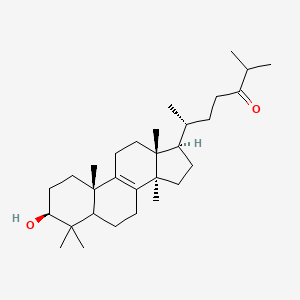
![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1212115.png)
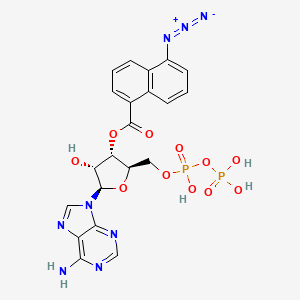
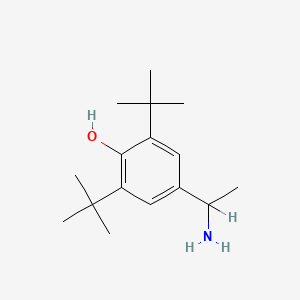
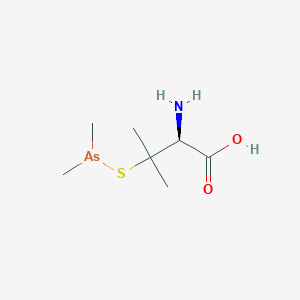
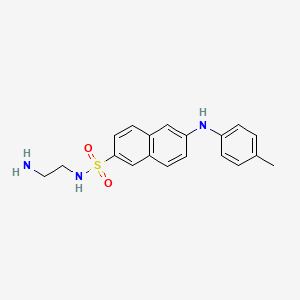
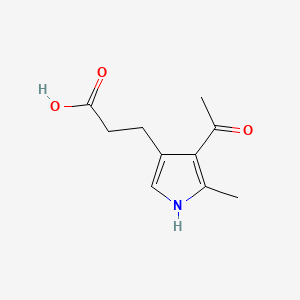
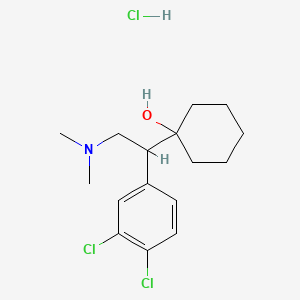
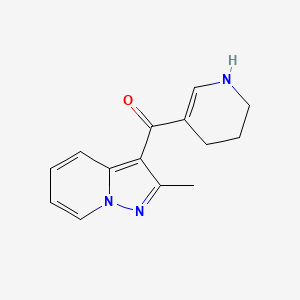
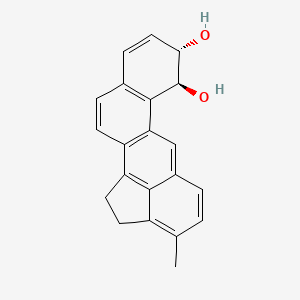
![[3,4,6-Triacetyloxy-5-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1212128.png)
